molecular formula C21H19FN2O6 B2513737 7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide CAS No. 1358224-79-9

7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide

Cat. No. B2513737
CAS RN: 1358224-79-9
M. Wt: 414.389
InChI Key: LTQXBZUMOAIMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O6 and its molecular weight is 414.389. The purity is usually 95%.
BenchChem offers high-quality 7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds like benzoxazepine derivatives often explores their metabolism and pharmacokinetics. For instance, studies on related substances have investigated how these compounds are metabolized in the human body, their excretion pathways, and their half-life. A notable example includes the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, which was extensively metabolized with principal elimination via feces, indicating the compound's pharmacokinetic properties (Renzulli et al., 2011).

Novel Therapeutic Agents

Compounds with unique structures, such as the one mentioned, may serve as the basis for developing novel therapeutic agents. Research into these compounds' receptor affinity, efficacy, and safety profiles is essential for understanding their potential therapeutic applications. For example, the development and characterization of TPA023B, a selective GABA-A receptor modulator, highlight the process of evaluating novel compounds for therapeutic purposes, including determining receptor occupancy and potential side effects (Laere et al., 2008).

Diagnostic and Screening Tools

Related research might also involve developing diagnostic tools or screening algorithms for metabolic disorders. For example, the development of a newborn screening follow-up algorithm for diagnosing isobutyryl-CoA dehydrogenase deficiency demonstrates the importance of identifying and quantifying specific metabolites for clinical diagnosis (Oglesbee et al., 2007).

properties

IUPAC Name

methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6/c1-27-18-8-14-15(9-19(18)28-2)24-16(21(26)29-3)10-17(14)30-11-20(25)23-13-6-4-5-12(22)7-13/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQXBZUMOAIMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.